Glycinamide ribonucleotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

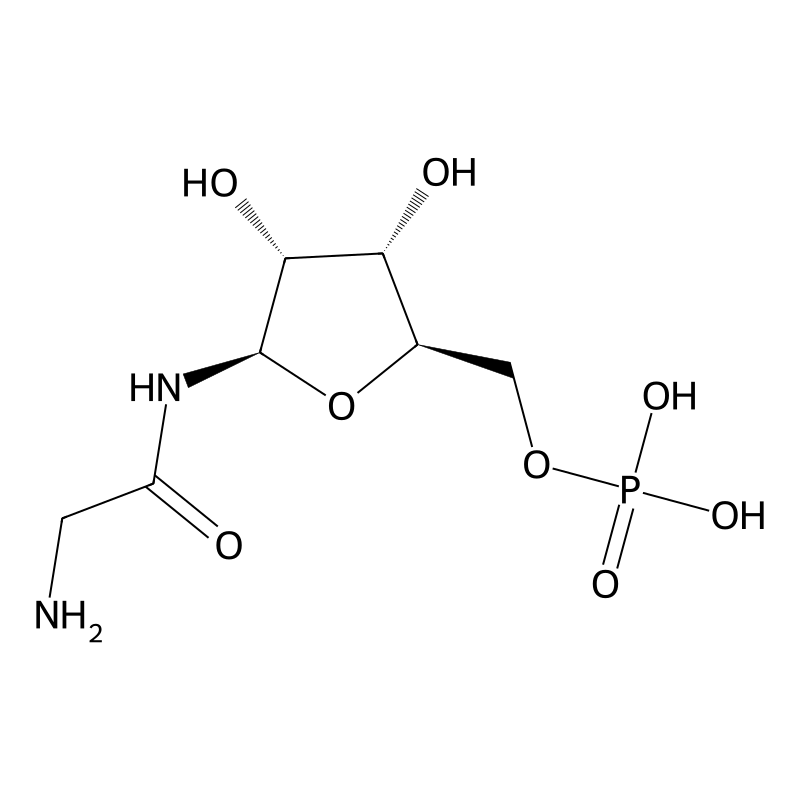

Glycinamide ribonucleotide is a critical biochemical intermediate in the de novo synthesis of purine nucleotides, specifically contributing to the formation of inosine-5-monophosphate. It serves as a precursor for the synthesis of both DNA and RNA, highlighting its significance in cellular metabolism and genetic material formation. The chemical structure of glycinamide ribonucleotide consists of a ribose sugar moiety linked to an amide derived from glycine, along with a phosphate group attached to the ribose. Its molecular formula is , with a molecular weight of approximately 286.18 g/mol .

Glycinamide ribonucleotide participates in several key reactions within the purine biosynthesis pathway:

- Formation from Phosphoribosylamine and Glycine:

The initial reaction involves the enzyme phosphoribosylamine-glycine ligase, which catalyzes the following reaction:This reaction forms an amide bond and is essential for generating glycinamide ribonucleotide from its precursors . - Transformylation to Formylglycinamide Ribonucleotide:

The subsequent transformation involves glycinamide ribonucleotide transformylase, which catalyzes the addition of a formyl group from 10-formyltetrahydrofolate:This step is crucial for advancing the purine biosynthesis pathway .

Glycinamide ribonucleotide plays a pivotal role in cellular metabolism, particularly in purine nucleotide synthesis. Its conversion into formylglycinamide ribonucleotide is a key step in generating inosine monophosphate, which subsequently leads to the formation of adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for various biological functions, including energy transfer (as ATP), signaling (as cyclic AMP), and serving as building blocks for nucleic acids .

The synthesis of glycinamide ribonucleotide can be accomplished through enzymatic pathways involving:

- Enzymatic Synthesis: Utilizing specific enzymes such as phosphoribosylamine-glycine ligase, which facilitates the reaction between phosphoribosylamine and glycine in an ATP-dependent manner.

- Chemical Synthesis: Laboratory methods may also employ

Glycinamide ribonucleotide has potential applications in various fields:

- Biotechnology: It serves as a substrate in recombinant DNA technology and synthetic biology for constructing nucleic acids.

- Pharmaceutical Research: Due to its role in purine metabolism, it is being studied as a potential target for cancer therapy by inhibiting enzymes involved in its metabolic pathway .

- Nutritional Supplements: Research suggests that glycinamide ribonucleotide may enhance cellular energy levels and support metabolic health.

Research has indicated that glycinamide ribonucleotide interacts with several enzymes within the purine biosynthesis pathway. Specifically, studies have focused on:

- Enzyme Kinetics: Investigations into the kinetic parameters of glycinamide ribonucleotide transformylase have revealed insights into its mechanism and efficiency in catalyzing transformations necessary for nucleotide synthesis .

- Drug Development: The enzyme's activity has been identified as a potential target for developing novel anticancer agents, highlighting its relevance in therapeutic interventions .

Several compounds share structural or functional similarities with glycinamide ribonucleotide. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Formylglycinamide Ribonucleotide | Product of glycinamide ribonucleotide transformation; involved in purine biosynthesis | Contains an additional formyl group |

| Adenosine Monophosphate | A nucleotide formed from inosine monophosphate; critical for energy transfer | Contains adenine base; directly involved in energy metabolism |

| Inosine Monophosphate | Precursor to adenosine and guanosine monophosphates; essential for RNA synthesis | Key intermediate linking various nucleotide pathways |

| Guanosine Monophosphate | Another nucleotide derived from inosine monophosphate; vital for cellular signaling | Contains guanine base; involved in signal transduction |

Glycinamide ribonucleotide's uniqueness lies in its specific role as an intermediate in purine biosynthesis, distinct from other nucleotides due to its direct involvement at an early stage of nucleotide formation .